molecular formula C17H12Cl2N4O2 B2644572 4-(4-chlorobenzoyl)-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide CAS No. 338403-50-2

4-(4-chlorobenzoyl)-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2644572
CAS No.: 338403-50-2
M. Wt: 375.21
InChI Key: DDPHVBHEVMDYQX-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Introduction of the chlorobenzoyl group: This step may involve the acylation of the pyrrole ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the chloropyridinyl group: This can be done through a nucleophilic substitution reaction where the pyrrole derivative reacts with 6-chloropyridine-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbohydrazide
  • N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O2/c18-12-6-4-10(5-7-12)16(24)11-8-13(20-9-11)17(25)23-22-15-3-1-2-14(19)21-15/h1-9,20H,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPHVBHEVMDYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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